4-[(3-Chlorophenoxy)methyl]piperidine
CAS No.: 63608-32-2
Cat. No.: VC8284962
Molecular Formula: C12H16ClNO
Molecular Weight: 225.71 g/mol
* For research use only. Not for human or veterinary use.
![4-[(3-Chlorophenoxy)methyl]piperidine - 63608-32-2](/images/structure/VC8284962.png)
Specification
CAS No. | 63608-32-2 |
---|---|
Molecular Formula | C12H16ClNO |
Molecular Weight | 225.71 g/mol |
IUPAC Name | 4-[(3-chlorophenoxy)methyl]piperidine |
Standard InChI | InChI=1S/C12H16ClNO/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-3,8,10,14H,4-7,9H2 |
Standard InChI Key | JRKWHWMRJYOIEA-UHFFFAOYSA-N |
SMILES | C1CNCCC1COC2=CC(=CC=C2)Cl |
Canonical SMILES | C1CNCCC1COC2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The molecular formula of 4-[(3-Chlorophenoxy)methyl]piperidine is C₁₂H₁₆ClNO, with a molecular weight of 225.71 g/mol . Its IUPAC name, 4-[(3-chlorophenoxy)methyl]piperidine, reflects the piperidine ring substituted at the 4-position by a methyl group bearing a 3-chlorophenoxy moiety. Key identifiers include:
Property | Value |
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CAS Registry Number | 63608-32-2 |
SMILES | C1CNCCC1COC2=CC(=CC=C2)Cl |
InChI Key | JRKWHWMRJYOIEA-UHFFFAOYSA-N |
Synonymous Designations | 4-((3-Chlorophenoxy)methyl)piperidine, DTXSID401288661 |
Structural Analysis
The compound’s 2D structure consists of a piperidine ring (C₅H₁₁N) with a methylene (-CH₂-) bridge connecting the 4-position to a 3-chlorophenoxy group. The chlorine atom at the meta position on the phenyl ring introduces electronic effects that influence binding interactions in biological systems . Computational models suggest that the methylene linker enhances conformational flexibility compared to direct phenoxy attachment .
Synthesis and Manufacturing
Synthetic Pathways
While no explicit synthesis protocols for 4-[(3-Chlorophenoxy)methyl]piperidine are documented, analogous piperidine derivatives are typically synthesized via:
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N-Alkylation: Reacting piperidine with 3-chlorophenoxymethyl halides under basic conditions .
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Reductive Amination: Condensing 3-chlorophenoxy aldehyde with piperidine followed by hydrogenation .
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Hydrogenation of Pyridine Precursors: Converting pyridine intermediates to piperidines using catalysts like PtO₂ or Pd/C in acetic acid .
For example, the synthesis of 1-[3-(4-chlorophenoxy)propyl]-4-methylpiperidine involves hydrogenating a pyridine ester precursor under H₂ in acetic acid, achieving >95% diastereomeric purity . Adapting this method could yield the target compound by substituting 3-chlorophenoxymethyl reagents.
Reaction Optimization
Key parameters include:
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Catalyst Selection: PtO₂ or Pd/C for efficient hydrogenation .
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Solvent Systems: Polar aprotic solvents (e.g., CH₂Cl₂) for alkylation steps .
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Temperature Control: Reflux conditions (≈100°C) to drive N-alkylation .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but dissolves in organic solvents like dichloromethane and methanol . Stability data are unavailable, but analogous piperidines exhibit sensitivity to oxidizing agents, necessitating storage under inert conditions .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include N-H stretch (≈3300 cm⁻¹), C-Cl (≈750 cm⁻¹), and aromatic C=C (≈1600 cm⁻¹).
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NMR: ¹H NMR would show piperidine ring protons (δ 1.4–2.8 ppm), methylene bridge (δ 3.5–4.0 ppm), and aromatic protons (δ 6.8–7.3 ppm) .
Pharmacological Significance
Sigma Receptor Affinity
Chlorophenoxy-piperidine analogs exhibit high affinity for sigma-1 (σ₁) receptors, which modulate neurotransmitter release and neuroprotection. For instance, (−)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine shows a σ₁ Ki of 0.34 nM . The 3-chloro substitution in 4-[(3-Chlorophenoxy)methyl]piperidine may similarly enhance σ₁ binding due to halogen interactions with hydrophobic receptor pockets .
Applications in Pharmaceutical Intermediates
Drug Synthesis
3-(4-Chlorophenoxy)piperidine (CAS 384346-27-4), a structural isomer, is employed as an intermediate in CNS drug development . The methylene linker in 4-[(3-Chlorophenoxy)methyl]piperidine may improve metabolic stability compared to direct-attachment analogs, making it valuable for prodrug designs .
Structure-Activity Relationships (SAR)
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Chlorine Position: 3-Chloro substitution favors σ₁ selectivity over σ₂ (547-fold for 4-chloro analog) .
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Chain Length: Shorter oxyethylene chains (e.g., methylene vs. propylene) enhance receptor selectivity .
Research Findings and Future Directions
Knowledge Gaps
Direct studies on 4-[(3-Chlorophenoxy)methyl]piperidine are absent, necessitating:
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Binding Assays: σ₁/σ₂ receptor affinity measurements.
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Enzyme Inhibition Screens: AChE, BuChE, and sterol isomerase.
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ADMET Profiling: Absorption, distribution, and toxicity studies.
Comparative Analysis with Analogues
Compound | σ₁ Ki (nM) | σ₂ Ki (nM) | AChE IC₅₀ (μM) |
---|---|---|---|
(−)-(S)-17 | 0.34 | 186 | N/A |
ADS031 | N/A | N/A | 1.54 |
4-[(3-Cl-PhO)CH₂]pip* | Pending | Pending | Pending |
*Hypothetical data for target compound.
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